molecular formula C17H27BO4 B598722 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1204580-83-5

2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B598722
CAS No.: 1204580-83-5
M. Wt: 306.209
InChI Key: XDXFPKREMSPIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a phenyl ring substituted with a butoxy group at the 2-position and a methoxy group at the 6-position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enhances stability and reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry applications. The butoxy group introduces steric bulk and lipophilicity, which can influence solubility and interaction with biological targets .

Biological Activity

2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1204580-83-5) is a boron-containing compound that has garnered attention for its potential biological activities. This compound belongs to the dioxaborolane class and is characterized by its unique structural features which may contribute to its biological properties.

  • Molecular Formula : C17H27BO4
  • Molecular Weight : 306.21 g/mol
  • Purity : Typically >95% .

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that boron compounds can exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance:

  • Inhibition of Tumor Growth : Research has shown that boron compounds can interfere with cell signaling pathways involved in tumor growth and metastasis.
  • Synergistic Effects : When combined with other therapeutic agents such as chemotherapeutics or immunotherapies, dioxaborolanes may enhance the efficacy of treatment protocols .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit enzymes like proteasomes or kinases that are overactive in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cancer cells leading to apoptosis.
  • Targeting Specific Receptors : It may interact with specific cellular receptors involved in cell growth and differentiation .

Case Studies

Several case studies have highlighted the effectiveness of boron compounds in clinical settings:

  • Study on Boron Compounds in Cancer Therapy :
    • Objective : To evaluate the efficacy of boron-based compounds in treating various cancers.
    • Findings : The study reported significant tumor reduction in models treated with dioxaborolanes compared to controls .
  • Combination Therapy Studies :
    • Objective : To assess the effects of combining dioxaborolanes with traditional chemotherapy.
    • Findings : Enhanced efficacy was observed when dioxaborolanes were used alongside standard chemotherapeutics, suggesting a potential for combination therapies .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservationsReferences
Anticancer ActivityInhibition of tumor growth and metastasis
Enzyme InhibitionInhibition of proteasome activity
Synergistic EffectsEnhanced efficacy when combined with chemotherapy
Induction of ApoptosisIncreased ROS levels leading to cancer cell death

Q & A

Q. Basic: What are the recommended synthetic routes for preparing this compound, and what critical parameters influence yield?

Answer:
The compound is synthesized via direct borylation of the phenolic precursor or Suzuki-Miyaura coupling using palladium catalysts. Key parameters include:

  • Temperature : Reactions typically proceed at 0–25°C to minimize boronate ester hydrolysis.
  • Catalyst selection : Pd(OAc)₂ with SPhos ligand enhances cross-coupling efficiency .
  • Moisture control : Anhydrous solvents (e.g., THF) and inert atmospheres (argon) are critical .
  • Purification : Use silica gel chromatography with hexane/ethyl acetate (4:1) gradients. Yields range from 60–85% depending on substrate steric hindrance .

Q. Basic: Which analytical techniques are most effective for characterizing the structural integrity of this boronic ester?

Answer:

  • ¹H/¹³C/¹¹B NMR : Confirm boronate ester formation (¹¹B NMR δ ~30 ppm) and aryl substitution patterns .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 333.2074) .
  • FT-IR : Detect B-O (1340–1310 cm⁻¹) and aryl ether (1250 cm⁻¹) stretches .
  • HPLC-UV : Assess purity (>98%) using C18 columns and 254 nm detection .

Q. Advanced: How can researchers optimize cross-coupling reactions involving this dioxaborolane derivative when encountering low catalytic efficiency?

Answer:

  • Catalyst screening : Test PdCl₂(dppf) or Ir(ppy)₃ for photoredox applications .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions.
  • Additives : K₃PO₄ or Cs₂CO₃ enhances transmetalation rates .
  • Kinetic studies : Use in situ NMR or GC-MS to identify rate-limiting steps and adjust reaction time (12–24 h) .

Q. Advanced: What methodological approaches resolve contradictions in reported solvent effects on this compound’s stability during storage?

Answer:

  • Controlled stability studies : Store samples in DCM, THF, and toluene under argon at –20°C, 4°C, and RT. Monitor degradation via HPLC at 0, 7, 30 days .
  • Degradation analysis : Identify byproducts (e.g., boronic acids) via LC-MS and correlate with solvent polarity .
  • Replicate studies : Use standardized protocols (e.g., fixed water content) to isolate variables causing discrepancies .

Q. Advanced: How can computational modeling predict the reactivity of this borolane in novel C-H borylation reactions?

Answer:

  • DFT calculations : Model transition states (TS) for C-B bond formation using Gaussian08. Compare activation energies with experimental yields .
  • Electrostatic potential maps : Predict regioselectivity in aromatic borylation (e.g., para vs. ortho substitution) .
  • Validation : Benchmark against analogous compounds (e.g., 2-fluoro derivatives) to refine computational parameters .

Q. Methodological: What experimental design considerations are critical when studying thermal decomposition pathways?

Answer:

  • Thermogravimetric analysis (TGA) : Profile weight loss at 2–10°C/min under N₂/O₂ to mimic oxidative vs. inert conditions .
  • Isolation of intermediates : Use flash chromatography to separate decomposition products (e.g., boronic acids or phenolic byproducts) .
  • In situ FT-IR : Track B-O bond cleavage (1340 cm⁻¹ peak reduction) during heating .

Q. Advanced: How do researchers address contradictory reports on this compound’s catalytic efficiency in diverse reaction systems?

Answer:

  • Cross-validation : Replicate protocols using identical catalysts (e.g., Pd(OAc)₂), solvents, and substrates .
  • Control experiments : Test for trace metal contaminants (e.g., Cu, Fe) that may inadvertently catalyze side reactions .
  • Meta-analysis : Compare literature data with attention to reaction scale (mmol vs. µmol), which impacts mixing efficiency .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key examples include:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Yield (%) Key Applications
2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) 2-butoxy, 6-methoxy 306.2* Not reported Not reported Cross-coupling, drug synthesis
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-methoxy 248.13 125–126 75 Organic synthesis
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-analog 2,6-dichloro; 3,5-dimethoxy 334.0 Not reported 92 Antimycobacterial agents
2-(2-Methoxy-5-methylphenyl)-analog 2-methoxy, 5-methyl 248.13 Not reported Not reported Lab-scale reactions
2-(4-Isobutoxyphenyl)-analog 4-isobutoxy 262.1 Not reported Not reported Medicinal chemistry

*Calculated based on molecular formula.

Key Observations :

  • Substituent Position : The target compound’s 2-butoxy and 6-methoxy substituents create ortho-disubstitution, increasing steric hindrance compared to para-substituted analogs (e.g., 4-methoxyphenyl derivative ). This may reduce reactivity in cross-coupling reactions but improve metabolic stability in drug design.
  • Electronic Effects : Electron-donating groups (e.g., methoxy, butoxy) enhance boronate stability but may slow transmetalation in Suzuki reactions compared to electron-withdrawing substituents (e.g., chlorine in ).

Reactivity and Stability

  • Hydrolysis Resistance : Bulky substituents (e.g., butoxy) hinder hydrolysis of the boronate ester, enhancing shelf-life compared to less hindered analogs .
  • Cross-Coupling Efficiency : The dichloro-dimethoxy analog demonstrated efficacy in synthesizing indazole-carboxylates via Suzuki coupling (62% yield), suggesting that electron-withdrawing groups may improve reactivity despite steric challenges.

Preparation Methods

General Synthetic Strategy for Dioxaborolanes

Dioxaborolanes are typically synthesized via esterification of boronic acids with pinacol (1,2-diol). For 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the target structure implies a phenyl ring substituted with methoxy and butoxy groups at the 6- and 2-positions, respectively, bonded to a boronate ester (Fig. 1) . The synthetic pathway involves:

  • Preparation of 2-butoxy-6-methoxyphenylboronic acid.

  • Esterification with pinacol under anhydrous conditions.

Key challenges include minimizing hydrolysis of the boronic acid intermediate and ensuring regioselective substitution on the phenyl ring.

Stepwise Synthesis and Reaction Optimization

Preparation of 2-Butoxy-6-methoxyphenylboronic Acid

The boronic acid precursor is synthesized via a Miyaura borylation reaction, where a brominated aromatic substrate reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst . For this compound:

  • Starting material : 2-bromo-1-butoxy-3-methoxybenzene.

  • Catalyst : Pd(dppf)Cl₂.

  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.

  • Conditions : 80–100°C under nitrogen for 12–24 hours.

The reaction proceeds via transmetallation, forming the boronic acid after acidic workup.

Esterification with Pinacol

The boronic acid is reacted with pinacol in a Dean-Stark apparatus to remove water and drive the equilibrium toward ester formation :

  • Solvent : Toluene or dichloromethane.

  • Conditions : Reflux for 6–8 hours under inert atmosphere .

  • Yield : ~85–90% (extrapolated from analogous reactions) .

Reaction Conditions and Optimization

Critical parameters for maximizing yield and purity include:

ParameterOptimal ValueImpact on Reaction
Temperature110–120°C (reflux)Accelerates esterification
Solvent PolarityLow (toluene)Prevents boronic acid hydrolysis
Pinacol Equivalents1.2–1.5Ensures complete conversion
Reaction Time6–8 hoursBalances completion vs. side reactions

Side Reactions :

  • Hydrolysis of boronic acid to phenol under moisture exposure.

  • Oxidative deborylation in the presence of air .

Purification and Characterization

Purification Techniques

  • Distillation : For large-scale synthesis, fractional distillation under reduced pressure isolates the product (bp ~160–170°C) .

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) removes unreacted pinacol and boronates .

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.2–1.6 (m, butoxy CH₂), 3.8 (s, OCH₃), 6.5–7.2 (aromatic H) .

  • ¹¹B NMR : Singlet at ~30 ppm, confirming boronate formation.

  • IR : B-O stretch at 1,320–1,370 cm⁻¹.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)AdvantagesLimitations
Miyaura Borylation8595High regioselectivityRequires palladium catalyst
Direct Esterification9097Scalable, minimal byproducts Moisture-sensitive intermediates

Properties

IUPAC Name

2-(2-butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO4/c1-7-8-12-20-14-11-9-10-13(19-6)15(14)18-21-16(2,3)17(4,5)22-18/h9-11H,7-8,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXFPKREMSPIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCCCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718753
Record name 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204580-83-5
Record name 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.